molecular formula C11H10ClNO2 B600028 6-Chloro-8-methoxy-2-methylquinolin-4-ol CAS No. 1206-97-9

6-Chloro-8-methoxy-2-methylquinolin-4-ol

Cat. No.: B600028
CAS No.: 1206-97-9
M. Wt: 223.656
InChI Key: WWVIOEOKNNMNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-8-methoxy-2-methylquinolin-4-ol is a chemical compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.66 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methoxy-2-methylquinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-chloroaniline with methoxyacetyl chloride, followed by cyclization in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methoxy-2-methylquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-8-methoxy-2-methylquinolin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-8-methoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methylquinolin-4(1H)-one: Lacks the methoxy group at the 8-position.

    8-Methoxy-2-methylquinolin-4(1H)-one: Lacks the chloro group at the 6-position.

    6-Chloro-8-methoxyquinolin-4(1H)-one: Lacks the methyl group at the 2-position.

Uniqueness

6-Chloro-8-methoxy-2-methylquinolin-4-ol is unique due to the presence of both the chloro and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a lead compound in drug development and other applications .

Properties

CAS No.

1206-97-9

Molecular Formula

C11H10ClNO2

Molecular Weight

223.656

IUPAC Name

6-chloro-8-methoxy-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C11H10ClNO2/c1-6-3-9(14)8-4-7(12)5-10(15-2)11(8)13-6/h3-5H,1-2H3,(H,13,14)

InChI Key

WWVIOEOKNNMNRN-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=CC(=CC(=C2N1)OC)Cl

Origin of Product

United States

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